molecular formula C8H10N2 B2752818 4,5-Dimethyl-1-prop-2-ynylimidazole CAS No. 1250664-23-3

4,5-Dimethyl-1-prop-2-ynylimidazole

Cat. No. B2752818
CAS RN: 1250664-23-3
M. Wt: 134.182
InChI Key: PNUFCVKUFALPFP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1-prop-2-ynylimidazole is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole rings are key components to functional molecules that are used in a variety of everyday applications . The compound is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Chemical Reactions Analysis

Imidazoles are utilized in a diverse range of applications due to their versatility and utility . The bonds constructed during the formation of the imidazole are key to its function . The reaction mechanisms involved in the synthesis of imidazoles are complex and involve multiple steps .

Scientific Research Applications

Antimicrobial Agent Synthesis

The compound has been utilized in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality, which exhibit significant antimicrobial activities . These hybrids have shown moderate to excellent activity against various microbial strains, including S. aureus, B. Subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Notably, one of the compounds synthesized demonstrated substantial potency against most of the tested microbes, indicating the potential of 4,5-Dimethyl-1-prop-2-ynylimidazole derivatives as effective antimicrobial agents.

Pharmaceutical Research

In pharmaceuticals, imidazole derivatives, including those synthesized from 4,5-Dimethyl-1-prop-2-ynylimidazole, are known for their broad range of biological activities. They have been explored for their antibacterial, antiviral, antioxidant, anti-diabetic, and anti-cancer properties . The versatility of the imidazole ring makes it a valuable synthon in drug development, with potential applications in creating new therapeutic agents.

Material Science

The imidazole derivatives are also significant in material science, particularly in the development of functional materials . The unique properties of the imidazole ring, such as its ability to engage in hydrogen bonding and π-stacking interactions, make it suitable for creating materials with specific desired characteristics.

Agricultural Research

In the agricultural sector, imidazole compounds are used in the synthesis of agrochemicals due to their bioactive properties . These compounds can be designed to target specific pests and diseases, thereby improving crop protection and yield.

Environmental Studies

Imidazole derivatives are being studied for their role in environmental applications, such as the development of dyes for solar cells and other optical applications . Their stability and functional group compatibility make them suitable for use in environmentally friendly technologies.

Industrial Applications

Lastly, the compound’s derivatives find use in various industrial applications, including catalysis . The imidazole ring’s ability to act as a ligand for metal catalysts makes it valuable in industrial chemical processes, potentially improving efficiency and selectivity in reactions.

properties

IUPAC Name

4,5-dimethyl-1-prop-2-ynylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-5-10-6-9-7(2)8(10)3/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUFCVKUFALPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole

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